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molecular formula C18H18N2O B8547507 3,5-Diphenyl-4-propoxy-1H-pyrazole CAS No. 60627-99-8

3,5-Diphenyl-4-propoxy-1H-pyrazole

Cat. No. B8547507
M. Wt: 278.3 g/mol
InChI Key: VNFHSHCUHWJQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03979409

Procedure details

A mixture of 3,5-diphenyl-4-pyrazolol (10.0 g, 0.042 mole), sodium methoxide (2.27 g, 0.042 mole) and methanol (60 ml) is heated at 60°C for 2 hours. Then 1-bromopropane (5.17 g, 0.042 mole) is added slowly (5 minutes) at 60°C. The reaction mixture is then held at 60°C for 7 hours, and slowly cooled to room temperature. Examination by glc at this point indicates that the reaction is incomplete. The mixture is heated to 60°C and more 1-bromopropane (0.26 g, 0.002 mole) added. When the reaction is complete (as shown by glc), the mixture is poured into water and the solid formed is isolated by filtration. The solid (11.5 g, 99.7% yield) m.p. 132° and 136°C contains 2 minor impurities as indicated by tlc (benzene/silica gel). Recrystallization from acetonitrile affords white crystals (7.4 g, 63%) m.p. 142° to 142.5°C.
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Quantity
0.26 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
99.7%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:11]([OH:12])=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[O-].[Na+].CO.Br[CH2:25][CH2:26][CH3:27]>BrCCC.O>[C:1]1([C:7]2[C:11]([O:12][CH2:25][CH2:26][CH3:27])=[C:10]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(=C1O)C1=CC=CC=C1
Name
sodium methoxide
Quantity
2.27 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5.17 g
Type
reactant
Smiles
BrCCC
Step Three
Name
Quantity
0.26 g
Type
catalyst
Smiles
BrCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 60°C
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
is isolated by filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(=C1OCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 99.7%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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